2-(3-Hydroxy-3-methylbutan-2-ylidene)butanedioic acid
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Overview
Description
2-(3-Hydroxy-3-methylbutan-2-ylidene)butanedioic acid is an organic compound with a unique structure that includes both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylbutan-2-ylidene)butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-3-methyl-2-butanone with malonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylbutan-2-ylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Hydroxy-3-methylbutan-2-ylidene)butanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-methylbutan-2-ylidene)butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylbutanoic acid: A structural derivative of butyric acid with similar functional groups.
3-Hydroxy-3-methyl-2-butanone: An alpha-hydroxy ketone with similar reactivity.
Uniqueness
2-(3-Hydroxy-3-methylbutan-2-ylidene)butanedioic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62676-48-6 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylbutan-2-ylidene)butanedioic acid |
InChI |
InChI=1S/C9H14O5/c1-5(9(2,3)14)6(8(12)13)4-7(10)11/h14H,4H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
KLQHUIKODZUOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC(=O)O)C(=O)O)C(C)(C)O |
Origin of Product |
United States |
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